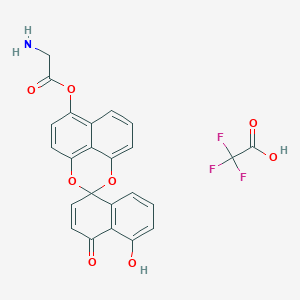
Palmarumycin derivative 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palmarumycin derivative 3 is a member of the spirobisnaphthalene family, which is known for its broad spectrum of bioactivities, including antifungal, antimicrobial, antitumor, anticancer, antiparasitic, anti-inflammatory, and cytotoxic activities . These compounds are typically isolated from various natural sources, such as plants and fungi, and have shown significant potential in various scientific and medical applications.
準備方法
The synthesis of Palmarumycin derivative 3 involves several key steps, starting from readily available starting materials. The synthetic route typically includes:
Epoxidation: The starting material, 1,8-dihydroxynaphthalene, undergoes a N-benzyl cinchoninium chloride-catalyzed epoxidation.
Reduction: An organoselenium-mediated reduction of the α,β-epoxy ketone is performed.
Ring-Opening and Elimination: A cerium (III) chloride hydrate-promoted regioselective ring-opening and elimination of the cyclic α,β-epoxy ketone.
These steps are carried out under specific reaction conditions to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize efficiency and cost-effectiveness.
化学反応の分析
Palmarumycin derivative 3 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Substitution: Substitution reactions can occur, particularly at positions susceptible to nucleophilic attack.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Palmarumycin derivative 3 has a wide range of scientific research applications:
作用機序
The mechanism of action of Palmarumycin derivative 3 involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the efflux pump Mdr1 in Candida albicans, thereby reversing azole resistance . This inhibition occurs through binding to the substrate binding pocket of Mdr1, preventing the efflux of antifungal drugs and increasing their intracellular concentration .
類似化合物との比較
Palmarumycin derivative 3 can be compared with other similar compounds in the spirobisnaphthalene family, such as:
Palmarumycin BG1: Exhibits similar bioactivities but differs in its specific molecular structure and reactivity.
Palmarumycin BG5: Known for its potent cytotoxicity against various cancer cell lines.
Guignardin E: Another spirobisnaphthalene compound with significant antitumor activities.
The uniqueness of this compound lies in its specific structural features and the particular bioactivities it exhibits, making it a valuable compound for various scientific and medical research applications.
特性
分子式 |
C24H16F3NO8 |
|---|---|
分子量 |
503.4 g/mol |
IUPAC名 |
(5'-hydroxy-4'-oxospiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-3,1'-naphthalene]-8-yl) 2-aminoacetate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C22H15NO6.C2HF3O2/c23-11-19(26)27-16-7-8-18-20-12(16)3-1-6-17(20)28-22(29-18)10-9-15(25)21-13(22)4-2-5-14(21)24;3-2(4,5)1(6)7/h1-10,24H,11,23H2;(H,6,7) |
InChIキー |
BRTORUASIGAKNH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC3=C2C(=C1)OC4(O3)C=CC(=O)C5=C4C=CC=C5O)OC(=O)CN.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


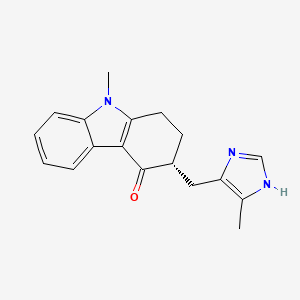

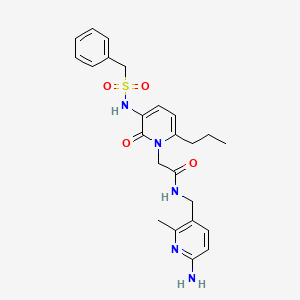
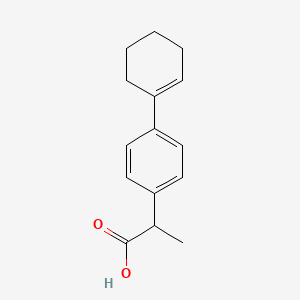
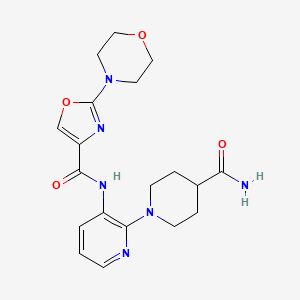
![N-[[1-[[8-chloro-3-[(5-chloro-2-ethylsulfonylphenyl)methyl]-2,4-dioxo-6-(trifluoromethoxy)-1H-quinazolin-7-yl]methyl]pyrrolidin-2-yl]methyl]methanesulfonamide](/img/structure/B10827133.png)
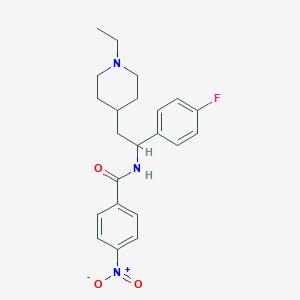
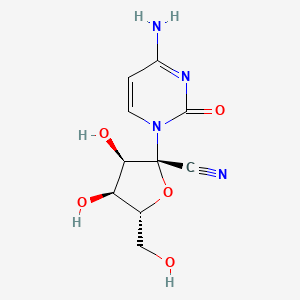
![(8S)-2-[(E)-2-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]ethenyl]-8-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B10827147.png)
![(5'-Hydroxy-4'-oxospiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-3,1'-naphthalene]-8-yl) 2-aminoacetate](/img/structure/B10827149.png)
![sodium;7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-[(E)-2-(3-methoxy-1,2-oxazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10827155.png)
![4-amino-N-[1-(3-chloroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B10827162.png)

![tert-butyl (3S)-4-[[3-(1-aminoisoquinolin-6-yl)-1-oxo-1-piperidin-1-ylpropan-2-yl]amino]-3-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]-4-oxobutanoate](/img/structure/B10827187.png)
